2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
CAS No.: 899932-85-5
Cat. No.: VC11907292
Molecular Formula: C20H18BrClFN3OS
Molecular Weight: 482.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899932-85-5 |
|---|---|
| Molecular Formula | C20H18BrClFN3OS |
| Molecular Weight | 482.8 g/mol |
| IUPAC Name | 2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H18BrClFN3OS/c1-3-20(2)25-18(12-4-6-13(21)7-5-12)19(26-20)28-11-17(27)24-14-8-9-16(23)15(22)10-14/h4-10H,3,11H2,1-2H3,(H,24,27) |
| Standard InChI Key | RLWJXNROZTZGDW-UHFFFAOYSA-N |
| SMILES | CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Br)C |
| Canonical SMILES | CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Br)C |
Introduction
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, a sulfanyl group, and various aromatic substituents, which contribute to its biological activity.
Structural Characteristics
The molecular formula of the compound is C20H19BrClF N3OS, with a molecular weight of approximately 444.4 g/mol. The structure includes:
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Imidazole Ring: A five-membered heterocyclic compound containing two nitrogen atoms.
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Sulfanyl Group: A sulfur atom bonded to carbon, enhancing the compound's reactivity.
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Bromophenyl and Chloro-Fluorophenyl Groups: These halogenated aromatic rings can influence the compound's lipophilicity and biological interactions.
The following table summarizes key structural data:
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrClF N3OS |
| Molecular Weight | 444.4 g/mol |
| CAS Number | 899932-19-5 |
Synthesis of the Compound
The synthesis of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves several multi-step reactions. Key steps include:
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Formation of Imidazole Derivative: The initial step involves synthesizing the imidazole ring through cyclization reactions.
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Sulfanylation: The introduction of the sulfanyl group is achieved via nucleophilic substitution or other sulfur-containing reagents.
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Acetamide Formation: The final step involves acylation to introduce the acetamide functionality, typically using acetic anhydride or acetyl chloride.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds similar to 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide exhibit significant biological activities, particularly:
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Antimicrobial Properties: The presence of halogenated phenyl groups may enhance antimicrobial efficacy against various pathogens.
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Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
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